

RTI-13951-33 Hydrochloride and Striatal Function: A Technical Overview

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Compound of Interest

Compound Name: RTI-13951-33 hydrochloride

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Introduction

RTI-13951-33 hydrochloride is a potent, selective, and brain-penetrant small molecule agonist for the orphan G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is highly expressed in the striatum, a key brain region involved in motor control, reward, and decision-making.[2][3] Due to its specific localization and involvement in these critical neural circuits, GPR88 has emerged as a promising therapeutic target for neuropsychiatric disorders, including addiction.[3][4] Studies utilizing GPR88 knockout mice have implicated the receptor in alcohol-seeking and drinking behaviors.[2] RTI-13951-33 is the first-generation in vivo active agonist developed to probe the therapeutic potential of GPR88 activation.[3][5] This document provides a comprehensive technical guide on the pharmacological profile of RTI-13951-33, its effects on striatal function, and the experimental methodologies used in its evaluation.

Pharmacological Data

The pharmacological characteristics of RTI-13951-33 have been determined through a series of in vitro and in vivo assays. The data highlights its potency and selectivity for GPR88.

Table 1: In Vitro Receptor Binding and Functional Potency



Target/Assay	Parameter	Value	Species	Source
GPR88	EC50 (cAMP Assay)	25 nM	-	[1][2][6]
GPR88	EC50 (cAMP Assay)	45 nM	-	[7]
GPR88	EC50 ([35S]- GTPyS Binding)	535 nM	Mouse (striatal membranes)	[1][6][7]
GPR88	Ki (Binding Affinity)	224 nM	-	[7]
[3H]RTI-33	KD (Saturation Binding)	85 nM	-	[7]
Serotonin Transporter (SERT)	Ki	0.75 μΜ	-	[1][6]
Serotonin Transporter (SERT)	IC50	25.1 ± 2.7 μM	-	[1][6]
Kappa Opioid Receptor (KOR)	Ki	2.29 μΜ	-	[1][6]
Vesicular Monoamine Transporter (VMAT)	Ki	4.23 μΜ	-	[1][6]

Note: RTI-13951-33 showed no significant off-target activity at over 60 other CNS targets, including GPCRs, ion channels, and neurotransmitter transporters in broader screening panels. [2][7][8]

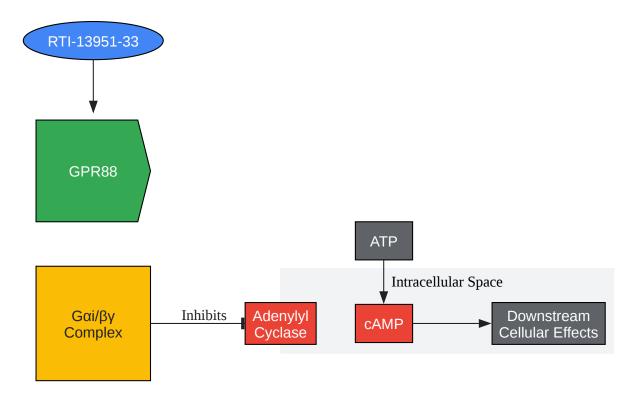
Table 2: Pharmacokinetic Properties



Species	Dose & Route	Parameter	Value	Source
Rat	10 mg/kg, i.p.	t1/2 (Plasma)	48 min	[1][6]
Rat	10 mg/kg, i.p.	t1/2 (Brain)	87 min	[1][6]
Mouse	10 mg/kg, i.p.	t1/2 (Plasma)	0.7 h	[3]
Mouse	10 mg/kg, i.p.	Brain/Plasma Ratio (at 30 min)	0.4	[3]

Mechanism of Action: GPR88 Signaling Pathway

GPR88 is a Gαi-coupled receptor. As an agonist, RTI-13951-33 binds to and activates GPR88, initiating an intracellular signaling cascade. This activation leads to the inhibition of adenylyl cyclase, which subsequently reduces the intracellular concentration of cyclic AMP (cAMP). This mechanism is central to the effects of RTI-13951-33 within the striatum.



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Caption: GPR88 agonist signaling cascade initiated by RTI-13951-33.



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe key protocols used to characterize RTI-13951-33.

In Vitro Assays

- 1. cAMP Functional Assay:
- Objective: To determine the functional potency (EC50) of RTI-13951-33 as a GPR88 agonist.
- Methodology:
 - Stable PPLS-HA-hGPR88-CHO cells, which express the human GPR88 receptor, are utilized.[7]
 - Cells are incubated with varying concentrations of RTI-13951-33.
 - A reagent such as forskolin is used to stimulate adenylyl cyclase and induce a measurable baseline of cAMP production.
 - The activation of the Gαi-coupled GPR88 by the agonist inhibits adenylyl cyclase, leading to a dose-dependent decrease in cAMP levels.
 - cAMP levels are quantified using a suitable method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
 - The EC50 value is calculated from the resulting dose-response curve, representing the concentration of RTI-13951-33 that produces 50% of the maximal inhibitory effect.
- 2. [35S]-GTPyS Binding Assay:
- Objective: To confirm GPR88-specific agonist signaling in a native tissue environment.
- Methodology:
 - Cell membranes are prepared from the striatum of both wild-type and GPR88 knockout
 (KO) mice.[1][7]

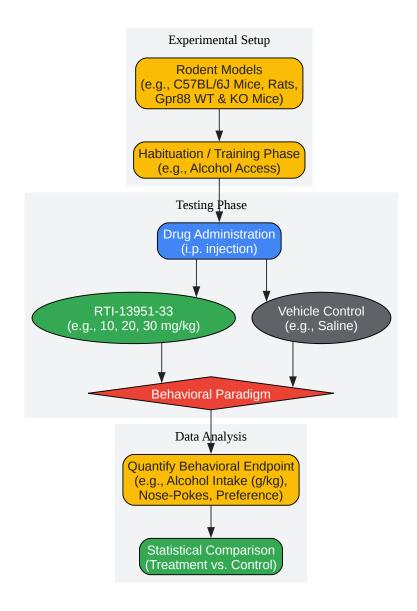


- Membranes are incubated with varying concentrations of RTI-13951-33 in the presence of GDP and the non-hydrolyzable GTP analog, [35S]-GTPyS.
- Agonist binding to the GPR88 receptor promotes the exchange of GDP for GTP on the Gα subunit.
- The incorporation of [35S]-GTPyS into the G protein is measured via liquid scintillation counting after separating bound from free radioligand by filtration.
- A dose-dependent increase in [35S]-GTPγS binding indicates agonist activity. The absence of this effect in membranes from GPR88 KO mice confirms the specificity of the compound.[1][7]

In Vivo Behavioral Studies

The primary in vivo application of RTI-13951-33 has been to investigate its effect on alcohol consumption and seeking behaviors in rodent models.





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